Quinolin-8-yl piperidine-1-carboxylate

Chagas disease spermidine synthase allosteric inhibition

Quinolin-8-yl piperidine-1-carboxylate (PDB ligand ID: 4K2; CAS 314262-09-4; ChEMBL CHEMBL4912170) is a heterocyclic fragment compound with molecular formula C₁₅H₁₆N₂O₂ and molecular weight 256.3 g·mol⁻¹, consisting of a quinolin-8-ol core esterified with piperidine-1-carboxylic acid. The compound emerged from a fragment-based drug discovery (FBDD) campaign targeting Trypanosoma cruzi spermidine synthase (TcSpdSyn), a validated enzyme in the polyamine–trypanothione pathway essential for Chagas disease parasite survival.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B12122677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl piperidine-1-carboxylate
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)OC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H16N2O2/c18-15(17-10-2-1-3-11-17)19-13-8-4-6-12-7-5-9-16-14(12)13/h4-9H,1-3,10-11H2
InChIKeyNMAHWWYZVAQAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl Piperidine-1-carboxylate: Core Identity, Physicochemical Profile, and Procurement Baseline


Quinolin-8-yl piperidine-1-carboxylate (PDB ligand ID: 4K2; CAS 314262-09-4; ChEMBL CHEMBL4912170) is a heterocyclic fragment compound with molecular formula C₁₅H₁₆N₂O₂ and molecular weight 256.3 g·mol⁻¹, consisting of a quinolin-8-ol core esterified with piperidine-1-carboxylic acid [1]. The compound emerged from a fragment-based drug discovery (FBDD) campaign targeting Trypanosoma cruzi spermidine synthase (TcSpdSyn), a validated enzyme in the polyamine–trypanothione pathway essential for Chagas disease parasite survival [2]. Its X-ray crystal structure in complex with TcSpdSyn has been determined at 1.85 Å resolution (PDB 4YV1), revealing binding at the homodimer interface—a cryptic allosteric site distinct from the substrate-binding pocket [3]. The compound possesses zero hydrogen-bond donors, three hydrogen-bond acceptors, two rotatable bonds, and a topological polar surface area consistent with fragment-like physicochemical space, making it a well-characterized starting point for structure-guided optimization or procurement as a reference ligand in polyamine-pathway inhibitor screening cascades [1].

Fragment control Allosteric TcSpdSyn inhibitor for polyamine pathway studies
Structure-ready High-resolution co-crystal structure (PDB 4YV1) supports SBDD
Metal-inert Carbamate ester eliminates 8-hydroxyquinoline-like metal chelation

Why Quinolin-8-yl Piperidine-1-carboxylate Cannot Be Interchanged with Generic Quinoline Esters or 8-Hydroxyquinoline Analogs


Quinolin-8-yl piperidine-1-carboxylate occupies a structurally and pharmacologically distinct position within the quinoline ester chemical space that precludes casual substitution. Unlike 8-hydroxyquinoline (quinolin-8-ol), which possesses a free hydroxyl group capable of divalent metal chelation (Cu²⁺, Fe²⁺, Zn²⁺) and associated redox activity [1], the target compound's hydroxyl is fully esterified with a piperidine-1-carboxylate moiety, eliminating metal-chelating capacity and fundamentally altering its biological reactivity profile [2]. Within the spermidine synthase inhibitor class, the compound binds to a cryptic allosteric site at the TcSpdSyn dimer interface—not the putrescine-binding pocket occupied by substrate-competitive fragments such as trans-4-methylcyclohexylamine (4MCHA) [3]. Even among the six fragment hits co-crystallized in the Amano et al. study, four fragments (including quinolin-8-yl piperidine-1-carboxylate) bind at the dimer interface while two bind in the active site, demonstrating that structurally similar fragments can engage entirely different binding loci on the same protein target [4]. These differences in binding site topology, inhibition mechanism (allosteric vs. competitive), and metal-coordination potential mean that substituting the target compound with a generic quinoline ester or 8-hydroxyquinoline derivative would yield non-equivalent pharmacological and biochemical outcomes in any assay dependent on TcSpdSyn modulation or metal-sensitive readouts.

Chelation mismatch
Esterified 8-OH group removes bidentate metal-binding motif; 8-hydroxyquinoline analogs may introduce confounding metal-dependent activity in cell-based assays.
Binding site divergence
Allosteric dimer-interface binding (PDB 4YV1) differs fundamentally from active-site occupation by structurally related fragments; mechanism-of-action may not transfer.

Quinolin-8-yl Piperidine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Comparators


Allosteric Dimer-Interface Binding vs. Active-Site Occupation: Crystallographic Binding-Site Differentiation Against 4MCHA

Quinolin-8-yl piperidine-1-carboxylate (4K2) binds to the homodimer interface of TcSpdSyn, a cryptic allosteric site remote from the catalytic putrescine-binding pocket. In contrast, trans-4-methylcyclohexylamine (4MCHA), another fragment co-crystallized in the same study, occupies the putrescine-binding pocket as a substrate-competitive inhibitor [1]. This binding-site divergence was experimentally established by X-ray crystallography: the 4K2–TcSpdSyn complex structure (PDB 4YV1, 1.85 Å) shows the ligand wedged at the dimer interface, while 4MCHA binds in the active-site cleft (PDB 4YUW). The Amano et al. study identified six crystallographically validated fragment hits: two fragments bind in the putrescine pocket, and four fragments—including 4K2—bind at the dimer interface, demonstrating that this compound engages a structurally and mechanistically unique locus on TcSpdSyn [2]. The allosteric mechanism is proposed to disrupt the conformation of the gatekeeping loop required for substrate accommodation, rather than directly competing with putrescine or dcSAM [1].

Binding site
Head-to-head
Target: allosteric dimer interface (PDB 4YV1, 1.85 Å) vs. comparator: active-site putrescine pocket (4MCHA, PDB 4YUW)
Supports allosteric mechanism differentiation
Two mutually exclusive inhibition modes confirmed by crystallography
Chagas disease spermidine synthase allosteric inhibition X-ray crystallography

TcSpdSyn Inhibitory Potency: BRENDA-Reported IC₅₀ of 0.83 mM Establishes Fragment-Level Baseline for Structure-Based Optimization

The BRENDA enzyme database reports an IC₅₀ value of 0.83 (unit not specified in the original publication entry, but contextually mM given the fragment-based screening format) for quinolin-8-yl piperidine-1-carboxylate against TcSpdSyn (EC 2.5.1.16) [1]. This value places the compound in the typical fragment-hit potency range (high μM to low mM) expected from an FBDD primary screen. For context, the Practical Fragments commentary on the Amano et al. study notes that the two putrescine-pocket-binding fragments exhibited IC₅₀ values in the 0.18–0.48 mM range, while the isothiazolinone fragment binding at the dimer interface showed mid-nanomolar potency in a functional assay via covalent cysteine modification [2]. The potency of 4K2, being in the sub-millimolar to millimolar range, is consistent with a non-covalent, fragment-sized allosteric binder and serves as a quantifiable starting point for medicinal chemistry optimization. Critically, the BioLiP database annotates a related TcSpdSyn fragment (PDB 4YV0, site BS02, ligand 4JW) with PDBbind data: -logKd/Ki = 3.28, IC₅₀ = 530 μM, establishing a quantitative comparator from the same target system [3].

TcSpdSyn IC₅₀
Reported
≈ 0.83 mM (BRENDA); putrescine-pocket fragments 0.18–0.48 mM; 4JW 530 μM
Fragment-level baseline for non-covalent allosteric binder
Assay conditions not fully detailed in source
enzyme inhibition fragment-based drug discovery IC50 polyamine pathway

Metal Chelation Potential: Absence of Free 8-Hydroxyl Group Differentiates 4K2 from 8-Hydroxyquinoline in Metal-Dependent Assay Systems

A critical structural distinction between quinolin-8-yl piperidine-1-carboxylate and the widely used 8-hydroxyquinoline (8HQ; quinolin-8-ol) scaffold is the substitution status of the 8-position hydroxyl group. In the target compound, the 8-OH is esterified with piperidine-1-carboxylic acid to form a carbamate ester, eliminating the free hydroxyl required for bidentate metal chelation [1]. 8-Hydroxyquinoline and its derivatives are well-established metal chelators that exert biological activity—including cytotoxicity, antimicrobial effects, and redox cycling—through complex formation with Cu²⁺, Fe²⁺/Fe³⁺, and Zn²⁺ ions [2]. Experimental studies have demonstrated that the anticancer activity of 8HQ derivatives directly correlates with copper- and iron-dependent complex formation and cellular metal availability [3]. The esterification in 4K2 abolishes this metal-binding pharmacophore, rendering the compound inert to metal-dependent mechanisms. This is structurally analogous to the comparison between 8-hydroxyquinoline and 8-methoxyquinoline or 8-acetoxyquinoline, where O-substitution eliminates chelation capacity [4]. For researchers conducting metal-sensitive biochemical or cell-based assays, this differentiation is essential: 4K2 will not confound results through unintended metal chelation, whereas 8HQ or quinolin-8-ol will.

Metal chelation
Class-level
Carbamate ester; no free 8-OH; predicted non-chelator vs. 8HQ (established Cu²⁺/Fe²⁺/Zn²⁺ chelator)
May avoid metal-dependent assay interference
Structural inference; direct chelation measurement not available
metal chelation 8-hydroxyquinoline specificity assay interference

Structural Provenance: High-Resolution Crystal Structure (1.85 Å) with Defined Protein–Ligand Interactions Enables Structure-Based Design

Quinolin-8-yl piperidine-1-carboxylate benefits from a fully solved, publicly deposited X-ray crystal structure in complex with its target protein TcSpdSyn at 1.85 Å resolution (PDB 4YV1), providing atomic-level detail on binding pose, protein–ligand interactions, and conformational changes upon binding [1]. This contrasts with many fragment hits and quinoline ester analogs that lack experimentally determined target-bound structures. Among the six fragment structures reported by Amano et al., 4K2 (in 4YV1) is one of four dimer-interface binders, with the structure revealing that binding at this locus disrupts the gatekeeping loop conformation required for substrate processing [2]. The structural data include well-defined electron density for the ligand, enabling reliable assessment of key interactions: the quinoline ring engages in hydrophobic contacts at the dimer interface, while the piperidine carbamate moiety extends toward solvent. This contrasts with the putrescine-pocket fragment 2-phenyl-1,2-thiazol-3(2H)-one (PDB 4YV2, also from the same study), which occupies the active-site cleft and forms a covalent bond with a cysteine residue [3]. For procurement decisions, the availability of this co-crystal structure means 4K2 is immediately usable as a reference ligand for structure-based drug design (SBDD), molecular docking validation, or as a tool compound for biophysical assay development—capabilities not available for uncharacterized quinoline esters.

Co-crystal structure
Head-to-head
PDB 4YV1; resolution 1.85 Å; non-covalent binding at dimer interface; well-defined electron density
Enables structure-based design and docking validation
Uncharacterized quinoline esters lack target-bound structures
X-ray crystallography protein-ligand complex structural biology fragment elaboration

Optimal Procurement and Deployment Scenarios for Quinolin-8-yl Piperidine-1-carboxylate Based on Verified Differentiation Evidence


Allosteric Fragment Control for TcSpdSyn Inhibitor Screening Cascades in Chagas Disease Drug Discovery

Procure quinolin-8-yl piperidine-1-carboxylate as a structurally validated, non-covalent allosteric control compound for TcSpdSyn biochemical and biophysical screening assays. Its binding at the homodimer interface—confirmed by the 1.85 Å co-crystal structure (PDB 4YV1)—provides a mechanistically distinct reference point from active-site-competitive controls such as trans-4-methylcyclohexylamine (4MCHA, PDB 4YUW) and covalent fragment hits like the isothiazolinone derivative (PDB 4YV2) [1]. The BRENDA-reported IC₅₀ of ~0.83 mM establishes the expected potency window for fragment-sized allosteric binders in this target system, enabling researchers to calibrate assay sensitivity and triage primary screening hits by mechanism [2].

Metal-Inert Quinoline Scaffold for Cell-Based Assays Requiring Freedom from Metal-Chelation Interference

In phenotypic screening campaigns, medicinal chemistry programs, or biochemical assays where metal-dependent off-target effects must be minimized, quinolin-8-yl piperidine-1-carboxylate offers a critical advantage over 8-hydroxyquinoline and its derivatives. The esterification of the 8-OH group to a carbamate ester eliminates the bidentate metal-chelating motif responsible for Cu²⁺/Fe²⁺/Zn²⁺-dependent cytotoxicity and redox activity associated with 8HQ [3]. This makes 4K2 the preferred quinoline scaffold when the desired biological readout must be free from confounding metal-chelation artifacts—particularly relevant in cell culture media containing micromolar concentrations of transition metals.

Structure-Based Fragment Elaboration Starting Point for Polyamine-Pathway Inhibitor Design

Utilize 4K2 as a fragment hit with full crystallographic characterization for structure-guided fragment growing, merging, or linking campaigns targeting TcSpdSyn or homologous spermidine synthases from related trypanosomatids (Leishmania spp., Trypanosoma brucei). The non-covalent binding mode at the dimer interface, combined with well-resolved electron density in PDB 4YV1, allows computational chemists to perform reliable Free Energy Perturbation (FEP) calculations, docking validation, and pharmacophore modeling using experimentally determined—rather than docked—binding poses [4]. The piperidine carbamate moiety provides a synthetically tractable vector for introducing substituents to probe adjacent pockets at the dimer interface.

Reference Ligand for Biophysical Method Development Targeting Protein–Protein Interfaces

Deploy 4K2 as a tool compound for developing and validating biophysical assays (SPR, thermal shift, ITC) that detect ligand binding at protein–protein interfaces. The Amano et al. study originally identified 4K2 through SPR and thermal shift screening [5], meaning the compound has demonstrated compatibility with these assay formats. Its binding to the TcSpdSyn dimer interface—a shallow, solvent-exposed site—makes it a challenging but realistic test case for optimizing surface plasmon resonance or isothermal titration calorimetry protocols intended to detect weak (mM Kd) fragment binding at non-catalytic protein surfaces, a common challenge in FBDD campaigns.

Application
Selection Property
Validation Focus
Allosteric fragment control for TcSpdSyn screening
Non-covalent dimer-interface binding (high-resolution co-crystal)
Differentiate from active-site-competitive controls
Metal-inert scaffold for cell-based assays
Carbamate ester; no free 8-OH chelation motif
Avoid metal-dependent assay artifacts
Starting point for structure-based fragment elaboration
Experimentally defined binding pose (PDB 4YV1)
Enable fragment growing/merging design
Reference ligand for biophysical assay development
Compatible with SPR and thermal shift formats
Optimize detection of weak fragment binding at interfaces
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